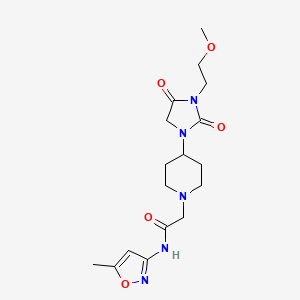

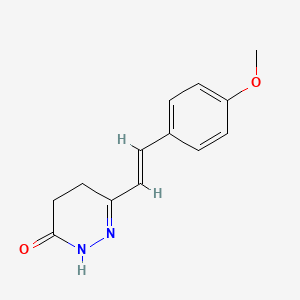

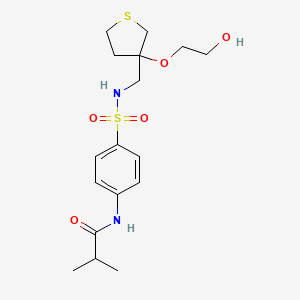

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone, also known as MHP, is a chemical compound that has gained attention for its potential applications in scientific research. MHP is a pyridazinone derivative that has been shown to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Antimicrotubule Agents

The compound has been used in the design and synthesis of antimicrotubule agents. These agents are important in cancer research as they can inhibit cell division by preventing the formation of microtubules, which are essential for cell division .

Cytotoxic Activities

The compound has shown cytotoxic activities against cancer cell lines. One derivative of the compound, (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene, was found to be the most active among the tested compounds in HeLa cell lines .

Cell Cycle Arrest

The compound has been found to cause cell cycle arrest in cancer cells. This is a crucial aspect of cancer treatment as it prevents the cells from dividing and growing .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells .

Activation of p53-p21CIP1/WAF1 Pathway

The compound has been found to activate the p53-p21CIP1/WAF1 pathway in human colorectal HCT116 cells. This pathway is important in the regulation of the cell cycle and its activation can lead to the arrest of the cell cycle .

Use as a Photoinitiator

The compound has been used as a cationic photoinitiator and nonionic photoacid generator. These are used in the field of polymer chemistry for initiating polymerization reactions .

Mechanism of Action

Target of Action

A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .

Mode of Action

The related resveratrol analogue has been shown to induce g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may interact with its targets to induce similar changes.

Biochemical Pathways

The related resveratrol analogue has been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This suggests that 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may affect similar pathways.

Result of Action

The related resveratrol analogue has been shown to cause cytotoxicity in hct116 cells through several apoptotic events . This suggests that 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may have similar effects.

properties

IUPAC Name |

3-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXOGDFXYWSZPU-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)

![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)

![2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile](/img/structure/B2366518.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)